molecular formula C11H8ClN3O2 B1393426 3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid CAS No. 1208083-20-8

3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid

Cat. No.: B1393426
CAS No.: 1208083-20-8
M. Wt: 249.65 g/mol
InChI Key: TYVCISRSEZSKEF-UHFFFAOYSA-N
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Description

3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid is a chemical compound characterized by its unique structure, which includes a chloropyrimidinyl group attached to an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 2-chloropyrimidin-4-ylamine with benzoic acid derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where the amine group of 2-chloropyrimidin-4-ylamine attacks the carboxyl group of benzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that maintain precise temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and safety of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, and heat.

  • Reduction: LiAlH₄, in anhydrous ether, and low temperatures.

  • Substitution: EDC, dimethylformamide (DMF), and room temperature.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Various substituted pyrimidines or benzoic acid derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and protein interactions. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid exerts its effects depends on its molecular targets and pathways. For instance, in drug development, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the biological system and the specific application.

Comparison with Similar Compounds

  • 2-Chloropyrimidin-4-ylamine: Similar structure but lacks the benzoic acid moiety.

  • Benzoic acid derivatives: Various benzoic acid derivatives with different substituents.

Properties

IUPAC Name

3-[(2-chloropyrimidin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-11-13-5-4-9(15-11)14-8-3-1-2-7(6-8)10(16)17/h1-6H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVCISRSEZSKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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